molecular formula C7H14O2S B6154694 2,2-dimethyl-4-(methylsulfanyl)butanoic acid CAS No. 1480457-47-3

2,2-dimethyl-4-(methylsulfanyl)butanoic acid

Cat. No.: B6154694
CAS No.: 1480457-47-3
M. Wt: 162.2
InChI Key:
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Description

2,2-Dimethyl-4-(methylsulfanyl)butanoic acid is an organic compound with the molecular formula C7H14O2S This compound is characterized by the presence of a butanoic acid backbone with two methyl groups at the second carbon and a methylsulfanyl group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-4-(methylsulfanyl)butanoic acid can be achieved through several methods. One common approach involves the alkylation of 2,2-dimethylbutanoic acid with a methylsulfanyl group. This can be done using reagents such as methylthiolate and appropriate catalysts under controlled conditions to ensure the selective introduction of the methylsulfanyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions. These reactions are typically carried out in reactors with precise temperature and pressure control to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4-(methylsulfanyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways involving sulfur-containing molecules.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-4-(methylsulfanyl)butanoic acid involves its interaction with various molecular targets. The methylsulfanyl group can participate in redox reactions, influencing the redox state of biological systems. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

    2,2-Dimethylbutanoic acid: Lacks the methylsulfanyl group, making it less reactive in sulfur-related reactions.

    4-Methylsulfanylbutanoic acid: Lacks the additional methyl groups at the second carbon, affecting its steric properties and reactivity.

    Methionine: An amino acid with a similar methylsulfanyl group, but with different biological functions and applications.

Uniqueness: 2,2-Dimethyl-4-(methylsulfanyl)butanoic acid is unique due to the combination of its methylsulfanyl group and the steric effects of the two methyl groups at the second carbon

Properties

CAS No.

1480457-47-3

Molecular Formula

C7H14O2S

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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